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Descarbamoylnovobiocin

DNA gyrase aminocoumarin structure-activity relationship

Standard novobiocin use in C-terminal Hsp90 research introduces confounding dual-target effects (DNA gyrase IC₅₀ ~30-50 nM). Descarbamoylnovobiocin eliminates this liability: the missing 3″-carbamoyl group ablates gyrase inhibition below assay detection, while preserving the core scaffold for selective Hsp90 C-terminal engagement. • Definitive negative control for DNA gyrase supercoiling assays-validates that observed inhibition originates from the 3″-OH substituent. • Universal acceptor for CouN7-catalyzed acyl transfer, enabling parallel synthesis of diverse 3″-O-acylated libraries. • Gram-scale availability for hit-to-lead optimization programs.

Molecular Formula C30H35NO10
Molecular Weight 569.6 g/mol
CAS No. 75057-97-5
Cat. No. B1505941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescarbamoylnovobiocin
CAS75057-97-5
Synonymsdescarbamylnovobiocin
Molecular FormulaC30H35NO10
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O
InChIInChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1
InChIKeyUZHGFJZFJRMSOS-NANZAVOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Descarbamoylnovobiocin Overview


Descarbamoylnovobiocin (CAS 75057-97-5; also referred to as decarbamyl novobiocin or novclobiocin 103) is a hydroxycoumarin derivative that constitutes the core scaffold of the aminocoumarin antibiotic novobiocin, lacking only the carbamoyl substituent at the 3"-OH position of the noviose sugar [1]. As a biosynthetic intermediate in the novobiocin pathway and an alkaline degradation product of the parent compound, it retains affinity for the ATP-binding site of bacterial DNA gyrase but with substantially reduced potency relative to novobiocin [2]. Its value to research and industrial procurement lies not in its standalone antimicrobial efficacy, but in its role as a critical comparator molecule for dissecting structure–activity relationships (SAR) at the C-terminal Hsp90 and DNA gyrase ATP-binding pockets, and as a versatile starting material for chemoenzymatic derivatization.

Descarbamoylnovobiocin Selectivity over Novobiocin


Substituting novobiocin for descarbamoylnovobiocin in experiments targeting the C-terminal Hsp90 ATP-binding site introduces a confounding dual-target liability. Novobiocin potently inhibits both DNA gyrase (IC50 ~30–50 nM) and Hsp90 (client protein degradation at ~700 µM) because its 3"-carbamoyl group forms critical hydrogen bonds within the gyrase ATP pocket [1]. Removal of this carbamoyl moiety—precisely the structural difference between novobiocin and descarbamoylnovobiocin—has been shown in controlled SAR studies to ablate gyrase inhibitory activity below detectable levels in standard supercoiling assays, while preserving the core scaffold necessary for C-terminal Hsp90 engagement upon further optimization (e.g., DHN2) [2]. Generic procurement of novobiocin for C-terminal Hsp90 studies therefore fails to provide the target-selectivity discrimination that the descarbamoyl analog enables.

Descarbamoylnovobiocin Differentiation


DNA Gyrase Inhibition Loss

Descarbamoylnovobiocin (novclobiocin 103, bearing 8′-CH3 and no 3"-OH substituent) was inactive against E. coli DNA gyrase in the supercoiling assay at all tested concentrations, in stark contrast to novobiocin, which is a potent gyrase inhibitor [1]. The study explicitly states that removal of the 3"-acyl group rendered the compound inactive or only weakly active, directly attributing the loss of gyrase inhibition to the absence of the carbamoyl pharmacophore [1].

DNA gyrase aminocoumarin structure-activity relationship

Plasmid Elimination Activity Comparison

In a comparative assessment of plasmid pMG110 elimination from E. coli, descarbamyl novobiocin required a significantly higher drug concentration relative to its MIC to achieve maximal plasmid curing, in contrast to novobiocin which eliminated over 99% of the plasmid at 2- to 8-fold below its MIC [1]. The ratio of maximal curing concentration to MIC for descarbamyl novobiocin was substantially higher than that of novobiocin, indicating reduced efficacy as a gyrase-dependent plasmid-curing agent [1].

plasmid curing DNA gyrase antibacterial

Antibacterial Potency Loss (B. subtilis)

In a standardized disk-diffusion assay against Bacillus subtilis, novclobiocin 103 (descarbamoylnovobiocin) exhibited less than 0.5% of the antibacterial activity of clorobiocin (defined as 100%), corresponding to at least a 200-fold reduction in activity relative to its carbamoyl-bearing parent novobiocin, which registered 200% of clorobiocin's activity in the same assay [1]. This near-complete ablation of antibacterial efficacy directly correlates with the loss of gyrase inhibitory potency observed in vitro [1].

antibacterial Bacillus subtilis structure-activity relationship

Hsp90 vs. Gyrase Selectivity Determinant

SAR studies from the Blagg laboratory demonstrated that removal of both the 4-hydroxy group of the coumarin ring and the 3'-carbamate of the noviose sugar yields DHN2 (3'-descarbamoyl-4-deshydroxynovobiocin), which is significantly more potent against Hsp90 than novobiocin while exhibiting drastically reduced DNA gyrase inhibition [1]. The descarbamoyl modification alone (descarbamoylnovobiocin) thus represents the minimal structural perturbation that begins to uncouple Hsp90 binding from gyrase inhibition [2]. Novobiocin induces Hsp90 client protein degradation at ~700 µM, whereas DHN2 is more potent, substantiating the detrimental role of the carbamoyl group for C-terminal Hsp90 activity [1].

Hsp90 C-terminal inhibition target selectivity

Chemoenzymatic Derivatization Substrate

Descarbamoylnovobiocin functions as a universal acceptor substrate for the acyltransferase CouN7, enabling the chemoenzymatic synthesis of 21 novel aminocoumarin variants with diverse heterocyclic acyl groups installed precisely at the 3"-OH position [1]. This derivatization platform, which relies on the free 3"-OH of descarbamoylnovobiocin as the sole site of enzymatic acylation, is inaccessible using novobiocin itself because the 3"-OH is already carbamoylated in the parent compound [1].

chemoenzymatic synthesis acyltransferase aminocoumarin diversification

Descarbamoylnovobiocin Applications


Gyrase Inhibition Negative Control

Descarbamoylnovobiocin is the definitive negative control for gyrase supercoiling assays when evaluating novel aminocoumarin analogs. As the 3"-desacyl version of novobiocin showing no detectable gyrase inhibition [1], it provides a matched molecular scaffold to normalize for non-specific assay interference, ensuring that observed inhibitory activity in test compounds can be unambiguously attributed to the 3"-OH substituent. Compound procurement for this purpose requires a single batch sufficient for dose-response titrations alongside novobiocin and clorobiocin as positive controls.

Aminocoumarin Diversification Platform

Descarbamoylnovobiocin serves as the universal acceptor substrate for CouN7-catalyzed acyl transfer, enabling parallel synthesis of diverse 3"-O-acylated aminocoumarin libraries [1]. This approach bypasses the multistep chemical deprotection of novobiocin and directly installs heterocyclic acyl pharmacophores for gyrase or Hsp90 screening. Procurement scenarios include ordering gram quantities for use as a versatile starting material in medicinal chemistry campaigns requiring rapid SAR exploration at the 3"-OH position.

Mechanistic Probe for Plasmid Elimination

In microbiological studies investigating plasmid curing mechanisms, descarbamoylnovobiocin functions as a comparative tool to distinguish between gyrase-dependent and gyrase-independent plasmid elimination effects. Its reduced plasmid-curing activity relative to novobiocin, as established in the pMG110 model [1], allows researchers to calibrate the contribution of potent gyrase inhibition to the curing phenotype, thereby isolating off-target or resistance-associated mechanisms.

C-Terminal Hsp90 SAR Probe

The descarbamoyl scaffold represents the minimal structural modification that begins to uncouple Hsp90 inhibition from gyrase inhibition, as demonstrated in the development of DHN2 [1]. Descarbamoylnovobiocin is used as the starting point for further chemical modifications targeting enhanced C-terminal Hsp90 binding, specifically the removal of the 4-hydroxy coumarin group to generate dual-modified analogs with improved selectivity profiles [1]. Procurement supports early-stage hit-to-lead optimization in anticancer drug discovery programs targeting Hsp90.

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